N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3

Bioconjugation Click chemistry Fluorescence labeling

Standard Cy3-alkyne probes precipitate in aqueous labeling buffers, requiring DMSO that compromises protein stability. This asymmetric PEG4-methoxy/PEG4-propargyl Cy3 derivative (Ex/Em 555/570 nm, ε=150,000 M⁻¹cm⁻¹, Φ≈0.15) dissolves directly in PBS, enabling homogeneous conjugation of azide-functionalized biomolecules without organic co-solvents. • Single terminal alkyne eliminates cross-linking seen with di-alkyne Cy3 variants. • Dual PEG4 arms provide optimal linker length for PROTAC ternary complex formation. • Methoxy-capped arm reduces non-specific hydrophobic interactions vs. symmetric PEGylated analogs. ≥95% purity, shipped ambient with full QC documentation.

Molecular Formula C45H65ClN2O10
Molecular Weight 829.5 g/mol
Cat. No. B11825474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3
Molecular FormulaC45H65ClN2O10
Molecular Weight829.5 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-]
InChIInChI=1S/C45H65N2O10.ClH/c1-9-17-49-20-21-51-24-25-53-27-29-55-31-33-57-37-14-16-41-39(35-37)45(4,5)43(47(41)7)12-10-11-42-44(2,3)38-34-36(13-15-40(38)46(42)6)56-32-30-54-28-26-52-23-22-50-19-18-48-8;/h1,10-16,34-35H,17-33H2,2-8H3;1H/q+1;/p-1
InChIKeyQGHYDHVFAUHMTA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asymmetric Cy3-PEG4 Click Reagent


N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 (CAS 2107273‑62‑9) is an asymmetric cyanine 3 (Cy3) derivative that belongs to the class of polyethylene glycol (PEG)‑functionalized indolium dyes. The molecule comprises a Cy3 fluorophore core flanked by two distinct tetraethylene glycol (PEG4) arms: one terminated with a methoxy group and the other with a terminal propargyl (alkyne) moiety . This architecture furnishes the compound with a maximum excitation/emission of 555/570 nm, an extinction coefficient of ≈150 000 M⁻¹ cm⁻¹, and solubility in aqueous buffers, DMSO, DMF, and dichloromethane . The alkyne group enables highly specific copper‑catalyzed azide–alkyne cycloaddition (CuAAC) click chemistry, while the PEG spacers enhance aqueous compatibility and reduce dye aggregation relative to non‑PEGylated Cy3‑alkyne analogs .

Limitations of Generic Cy3-Alkyne Analogs


Although many Cy3‑alkyne derivatives share the same core fluorophore, their performance in aqueous biological environments diverges sharply. Non‑PEGylated Cy3‑alkyne (e.g., CAS 1902918‑31‑3) is virtually insoluble in water and precipitates in the labeling buffers required for protein or nucleic acid conjugation [1]. Conversely, sulfo‑Cy3‑alkyne achieves high water solubility (≈40 g L⁻¹) but exhibits a lower quantum yield (Φ = 0.10) . Symmetric PEGylated Cy3‑alkynes (e.g., Cy3‑PEG4‑alkyne) improve solubility yet lack the methoxy‑capped arm that mitigates non‑specific hydrophobic interactions. The target compound’s asymmetric PEG4‑methoxy / PEG4‑propargyl design strikes a distinct balance—sufficient hydrophilicity to prevent aggregation without sacrificing the click‑reactive alkyne density—making direct substitution with simpler Cy3‑alkyne analogs inadvisable .

Comparison with Cy3-Alkyne Analogs


Aqueous Solubility vs. Non‑PEGylated Cy3‑Alkyne

The target compound is readily soluble in water and aqueous buffers, whereas non‑PEGylated Cy3‑alkyne (CAS 1902918‑31‑3) is classified as ‘non‑water‑soluble’ and requires organic co‑solvents for dissolution [1]. This difference is directly quantified by the solubility classification: ‘Soluble in Water, DMSO, DMF, DCM’ for the target vs. ‘non‑water‑soluble’ for the comparator [1]. The hydrophilic PEG4 spacer increases solubility in aqueous media, enabling labeling under physiological conditions without DMSO or detergent addition .

Bioconjugation Click chemistry Fluorescence labeling

Fluorescence Quantum Yield vs. Sulfo‑Cy3‑Alkyne

The target compound retains the high quantum yield (Φ ≈ 0.15) characteristic of non‑sulfonated Cy3 dyes, whereas the sulfonated analog (sulfo‑Cy3‑alkyne) exhibits a reduced quantum yield of 0.10 in aqueous buffer . Both dyes share similar extinction coefficients (≈150 000 M⁻¹ cm⁻¹ for the target ; 162 000 M⁻¹ cm⁻¹ for sulfo‑Cy3‑alkyne ), but the higher Φ translates to ≈50% greater fluorescence brightness (extinction × Φ) for the target compound .

Fluorescence spectroscopy Protein labeling Single‑molecule imaging

Extinction Coefficient vs. Cy3-Alkyne Analogs

The target compound exhibits an extinction coefficient of 150 000 M⁻¹ cm⁻¹ at 555 nm , identical within experimental error to the widely used non‑PEGylated Cy3‑alkyne (151 000 M⁻¹ cm⁻¹) . Sulfo‑Cy3‑alkyne offers a slightly higher value (162 000 M⁻¹ cm⁻¹) , but its lower quantum yield negates this advantage in practical brightness. The target therefore delivers equivalent molar absorptivity to the gold‑standard Cy3‑alkyne while adding PEG‑mediated solubility benefits.

Absorbance Fluorophore brightness Quantitative imaging

Asymmetric PEGylation and Aggregation

Symmetric Cy3‑PEG4‑alkyne (two identical PEG4‑alkyne arms) can promote inter‑molecular cross‑linking due to the availability of two reactive alkynes per dye molecule . The target compound’s asymmetric design—one methoxy‑PEG4 arm and one propargyl‑PEG4 arm—limits the dye to a single click‑reactive site, reducing the risk of dye‑mediated cross‑linking and aggregation . While direct quantitative aggregation constants are not published, the structural difference is a class‑level inference: mono‑alkyne Cy3 dyes consistently exhibit lower non‑specific aggregation than di‑alkyne variants in bioconjugation workflows .

Dye aggregation Protein labeling PEGylation

PROTAC Linker Validation

The target compound is explicitly validated as a PEG‑based PROTAC linker and has been employed in the synthesis of functional PROTAC degraders [1]. In contrast, simpler Cy3‑alkyne dyes lack the optimized PEG spacer length and terminal methoxy cap required for efficient ternary complex formation in PROTAC design [2]. While no head‑to‑head degradation efficiency data are available, the target compound is commercially positioned and literature‑cited as a PROTAC linker, whereas non‑PEGylated Cy3‑alkyne is not [3].

PROTAC Targeted protein degradation Chemical biology

Recommended Use Cases


CuAAC Bioconjugation for Proteins and Antibodies

The compound’s water solubility and high quantum yield (Φ ≈ 0.15) make it ideal for labeling azide‑functionalized antibodies or recombinant proteins under physiological conditions. Unlike non‑PEGylated Cy3‑alkyne, it does not precipitate in PBS, enabling homogeneous labeling reactions without DMSO addition .

PROTAC Synthesis

The PEG4‑methoxy / PEG4‑propargyl architecture provides an optimal linker length and hydrophilicity for PROTAC ternary complex formation . The compound has been cited in PROTAC literature and is offered specifically as a PEG‑based PROTAC linker .

Single-Molecule Fluorescence Imaging

With an extinction coefficient of 150 000 M⁻¹ cm⁻¹ and Φ = 0.15, the dye delivers brightness comparable to the Cy3 gold standard while reducing aggregation artifacts due to the methoxy‑PEG4 cap .

Multiplexed Click Chemistry Workflows

The single alkyne functionality prevents cross‑linking that can occur with di‑alkyne Cy3 derivatives, ensuring cleaner conjugation products when multiple azide‑bearing biomolecules are present .

Technical Documentation Hub

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